molecular formula C42H80ClNO4 B13723908 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

Cat. No.: B13723908
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-AFLLVNNISA-M
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Description

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is a complex organic compound with the molecular formula C44H84NO8P. This compound is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process. The quaternization step is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The double bonds in the octadec-9-enoyl groups can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted ammonium salts

Scientific Research Applications

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is utilized in several scientific research fields:

    Chemistry: As a surfactant and emulsifying agent in various chemical reactions.

    Biology: In studies related to cell membrane structure and function due to its amphiphilic nature.

    Industry: Used in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is primarily based on its ability to interact with lipid bilayers and disrupt cell membranes. The long hydrophobic chains insert into the lipid bilayer, while the hydrophilic quaternary ammonium group interacts with the polar head groups of the lipids. This interaction can lead to increased membrane permeability and potential cell lysis. The compound may also interact with specific molecular targets such as membrane proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-trimethyl-2,3-bis[(octadec-9-enoyl)oxy]propan-1-aminium iodide
  • (3-aminopropyl)trimethylazanium chloride

Uniqueness

Compared to similar compounds, 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride has a unique combination of long-chain fatty acid esters and a quaternary ammonium group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting lipid bilayers, giving it a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C42H80ClNO4

Molecular Weight

698.5 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+;

InChI Key

KSXTUUUQYQYKCR-AFLLVNNISA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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